Tribenuron
Overview
Description
Tribenuron is a sulfonylurea herbicide that is widely used for weed control in various crops. It functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and ultimately plant death. Tribenuron is particularly effective against broadleaf weeds and is used in cereals, pasture, and plantation crops .
Synthesis Analysis
The synthesis of tribenuron-methyl involves using sodium dicyandiamide and saccharin as raw materials. The process includes a ring-opening reaction followed by phosgenation and condensation, resulting in a total yield of 57.0% and a product purity of 95.6%. This method has been successfully industrialized, indicating its practical application in producing the herbicide at a commercial scale10.
Molecular Structure Analysis
Tribenuron-methyl's molecular structure includes a triazine ring, which is a common feature in many herbicides. The molecule also contains a sulfonylurea bridge, which is essential for its herbicidal activity. The specific molecular interactions of tribenuron with the ALS enzyme are critical for its function as an inhibitor10.
Chemical Reactions Analysis
Upon exposure to light, tribenuron-methyl can undergo transformation, leading to the degradation of the herbicide into various byproducts. Studies have shown that irradiation of tribenuron-methyl in different solvents results in the formation of several degradation products, such as 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine and methyl-2-(aminosulfonyl) benzoate, among others. The degradation follows first-order kinetics, with the rate of degradation varying depending on the solvent .
Physical and Chemical Properties Analysis
Tribenuron-methyl is a member of the sulfonylurea family of herbicides, which are known for their high potency at low application rates. The physical and chemical properties of tribenuron-methyl, such as its solubility, stability, and photodegradation behavior, are important for understanding its behavior in the environment and its efficacy as a herbicide. For instance, its photostability is a key factor in determining its longevity and activity in the field .
Case Studies and Resistance Mechanisms
Several studies have reported the development of resistance to tribenuron-methyl in various weed species. For example, mutations at the Pro197 position of the ALS gene have been identified as a resistance mechanism in corn poppy (Papaver rhoeas) and flixweed (Descurainia sophia) populations. These mutations alter the secondary structure of the ALS enzyme, preventing the binding of tribenuron and conferring resistance . Additionally, metabolic resistance mediated by cytochrome P450 enzymes has been observed in Descurainia sophia, where enhanced rates of tribenuron-methyl metabolism contribute to resistance .
Environmental Impact and Biodegradation
The environmental impact of tribenuron-methyl is a concern, particularly its phytotoxicity to rotating crops. Microbial activity plays a crucial role in the removal of tribenuron-methyl from polluted soil. Certain bacterial strains, such as Serratia sp. strain BW30, have been shown to degrade tribenuron-methyl through a process of acidohydrolysis mediated by microbial activity at the cell-soil interface . Additionally, the augmentation of tribenuron-methyl removal from soil using Bacillus sp. strain BS2 and indigenous earthworms has been demonstrated, suggesting potential strategies for bioremediation .
Bioefficacy and Agricultural Use
The bioefficacy of tribenuron-methyl in agricultural settings has been studied, with findings indicating that it is highly efficient in controlling broad-leaf weeds in wheat. The application of tribenuron-methyl at different doses has shown significant reductions in weed population and dry matter accumulation, leading to increased wheat yields. Residue analysis has confirmed that tribenuron-methyl is safe for use at certain application rates, as residues in wheat grains were below detectable levels .
Scientific Research Applications
Metabolic Response in Plants
Tribenuron-methyl, an active substance in certain herbicides, has been studied for its effects on plants like cornflower (Centaurea cyanus L.). Research indicates that tribenuron-methyl impacts the metabolic response in various parts of the plant, affecting germination, chemical composition, and photosynthetic efficiency. This has implications for agricultural practices, especially in understanding and managing weed resistance to herbicides like tribenuron-methyl (Saja, Rys, Stawoska, & Skoczowski, 2016).
Environmental Impact and Toxicity
Studies on tribenuron methyl's environmental impact, particularly on aquatic life, have been conducted. For instance, its toxic effects on zebrafish embryos and larvae were investigated, highlighting concerns about herbicide contamination in aquatic ecosystems (YÖN ERTUĞ, Dinç, & Öztürk, 2021).
Herbicide Efficacy and Adjuvant Use
Research has explored how adjuvants influence the efficacy of tribenuron in weed control. Adjuvants like methylated seed oil and basic pH blend can enhance the herbicidal activity of tribenuron, offering insights into optimizing its use in agriculture (Zollinger, 2005).
Mutation and Resistance in Weeds
The continuous use of tribenuron as a herbicide can lead to resistance in weeds like flixweed (Descurainia sophia), with studies identifying specific amino acid mutations in the acetolactate synthase (ALS) enzyme as a resistance mechanism (Xu et al., 2015).
Electrochemical Analysis
Tribenuron has been studied for its electrochemical properties, which are important for understanding its behavior in various environments. Such studies contribute to methods for quantitative determination of tribenuron in samples (Olmedo et al., 1997).
Soil and Climate Influence on Herbicide Activity
The interaction between tribenuron methyl and various soil and climate conditions has been examined to understand its activity and efficacy under different environmental conditions. This research is crucial for effective weed management in different agricultural settings (Kieloch, 2014).
Combined Herbicide Applications
Studies have also focused on the efficacy of tribenuron-methyl in combination with other herbicides, providing insights into effective weed control strategies in crops like wheat (Singh, Punia, Balyan, & Malik, 2008).
Safety And Hazards
Future Directions
Research is ongoing to understand the molecular basis of resistance to tribenuron-methyl in various plant species . This research could lead to the development of new strategies for managing resistance to this herbicide. Additionally, studies are being conducted to enhance the solubility and bioavailability of tribenuron-methyl, which could improve its effectiveness as a herbicide .
properties
IUPAC Name |
2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(16-8)25-3)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZXUHDXIARLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147486 | |
Record name | Tribenuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenuron | |
CAS RN |
106040-48-6 | |
Record name | Tribenuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106040-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribenuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106040486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBENURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S929E7O41Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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